
Syk Inhibitor II
概要
説明
脾臓チロシンキナーゼ阻害剤IIは、細胞透過性のあるピリミジンカルボキサミド化合物であり、ATP競合的に脾臓チロシンキナーゼを選択的かつ可逆的に阻害します。 この化合物は、脾臓チロシンキナーゼに対する高い選択性で知られており、科学研究や潜在的な治療用途における貴重なツールとなっています .
準備方法
合成経路と反応条件
脾臓チロシンキナーゼ阻害剤IIの合成には、ピリミジンカルボキサミドコア構造の調製が含まれます。合成経路には通常、次の手順が含まれます。
ピリミジン環の形成: この手順では、適切な前駆体の環化によってピリミジン環が形成されます。
カルボキサミドの形成: カルボキサミド基の導入は、アミド化反応によって達成されます。
選択的阻害: 最終的な化合物は、ATPポケットに結合することによって脾臓チロシンキナーゼを選択的に阻害するように設計されています.
工業生産方法
脾臓チロシンキナーゼ阻害剤IIの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を最適化します。 重要な要素には、温度制御、溶媒選択、再結晶やクロマトグラフィーなどの精製技術が含まれます .
化学反応の分析
反応の種類
脾臓チロシンキナーゼ阻害剤IIは、次のような様々な化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって水酸化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります .
科学研究への応用
脾臓チロシンキナーゼ阻害剤IIは、幅広い科学研究に応用されています。
化学: キナーゼシグナル伝達経路と酵素阻害の研究ツールとして使用されます。
生物学: 細胞シグナル伝達研究や、脾臓チロシンキナーゼの様々な細胞プロセスにおける役割の調査に使用されます。
医学: 白血病や自己免疫疾患などの病気の潜在的な治療薬として研究されています。
産業: 新薬や治療戦略の開発に利用されています .
科学的研究の応用
Autoimmune Diseases
-
Immune Thrombocytopenic Purpura (ITP) :
- Clinical Findings : Fostamatinib (R788), a prodrug of R406, has shown efficacy in increasing platelet counts in ITP patients. In a Phase II study, approximately 50% of patients achieved significant platelet recovery .
- Mechanism : SYK inhibition blocks FcγRIIA-mediated platelet activation, reducing the destruction of platelets by macrophages .
-
Rheumatoid Arthritis :
- Clinical Trials : A Phase II trial demonstrated that R788 reduced disease activity in rheumatoid arthritis patients. However, subsequent Phase III trials did not confirm these findings, leading to the discontinuation of further investigations in this area .
- Safety Profile : Common adverse effects included diarrhea and hypertension .
- Warm Autoimmune Hemolytic Anemia (wAIHA) :
Hematological Malignancies
-
B-cell Lymphomas and Acute Myeloid Leukemia (AML) :
- Ongoing Trials : SYK inhibitors like entospletinib are currently under investigation for their effectiveness against various B-cell malignancies and AML. Early results suggest potential benefits in reducing tumor burden and improving patient outcomes .
- Mechanism : Inhibition of SYK disrupts critical survival signals in malignant B-cells, leading to apoptosis .
- Chronic Lymphocytic Leukemia (CLL) :
Table 1: Summary of Clinical Trials Involving Syk Inhibitor II
Disease | Study Phase | Efficacy Results | Adverse Effects |
---|---|---|---|
Immune Thrombocytopenia | Phase II | 50% platelet recovery | None significant |
Rheumatoid Arthritis | Phase II | Reduced disease activity | Diarrhea, hypertension |
Warm Autoimmune Hemolytic Anemia | Ongoing | Preliminary positive results | Not fully assessed |
B-cell Lymphomas | Ongoing | Early signs of efficacy | Not reported |
Acute Myeloid Leukemia | Ongoing | Potential reduction in tumor burden | Not reported |
作用機序
脾臓チロシンキナーゼ阻害剤IIは、脾臓チロシンキナーゼのATPポケットに結合することで作用し、そのキナーゼ活性を阻害します。この阻害は、細胞生存と増殖に不可欠な下流のシグナル伝達経路を阻害します。 分子標的は、B細胞受容体シグナル伝達経路やその他の免疫受容体などです .
類似化合物との比較
類似化合物
フォスタマティニブ: より広範なキナーゼ選択性を有する別の脾臓チロシンキナーゼ阻害剤です。
エントスプLETINIB: 白血病の臨床応用がある選択的脾臓チロシンキナーゼ阻害剤です。
セルデュラチニブ: 脾臓チロシンキナーゼとヤヌスキナーゼの両方を標的とするデュアル阻害剤です
独自性
脾臓チロシンキナーゼ阻害剤IIは、脾臓チロシンキナーゼに対する高い選択性と可逆的な阻害によって特徴付けられます。 この選択性は、標的外作用を最小限に抑え、治療薬としての可能性を高めます .
生物活性
Spleen tyrosine kinase (Syk) is a crucial enzyme involved in various cellular processes, including immune responses and inflammation. Syk Inhibitor II is a small molecule that selectively inhibits Syk, making it a significant compound for therapeutic exploration in conditions like allergies, autoimmune diseases, and certain cancers. This article delves into the biological activity of this compound, supported by data tables and research findings.
This compound functions primarily by binding to the ATP-binding site of the Syk protein, thus preventing its activation and subsequent downstream signaling. This inhibition leads to a reduction in various cellular responses mediated by Syk, such as mast cell degranulation and cytokine release.
Key Research Findings
- Inhibition Potency :
- Comparative Efficacy :
Syk Inhibitors | IC50 (μM) |
---|---|
P505-15 | 0.64 |
Gleevec | 0.77 |
R406 | 0.83 |
This compound | 1.72 |
- Biological Applications :
- This compound has been utilized in various preclinical models to assess its efficacy in treating allergic reactions and autoimmune disorders. For instance, it has shown effectiveness in reducing passive cutaneous anaphylaxis reactions in mice with an ID50 of 13.2 mg/kg when administered subcutaneously .
Case Study 1: Allergic Reaction Models
In a controlled study involving RBL-2H3 cells, this compound significantly inhibited the release of 5-HT upon stimulation through the FcεRI pathway. The results indicated that increasing concentrations of the inhibitor led to a dose-dependent decrease in serotonin release, highlighting its potential as a therapeutic agent for allergic responses.
Case Study 2: Autoimmune Disease Models
In vivo studies have demonstrated that this compound can mitigate symptoms associated with autoimmune diseases by modulating immune cell signaling pathways. The compound's ability to inhibit Syk activity was correlated with reduced inflammatory cytokine production, suggesting its utility in treating conditions like rheumatoid arthritis.
Structural Insights
Recent computational studies have provided insights into the binding interactions between this compound and the Syk protein. Molecular docking simulations revealed key interactions at the ATP-binding pocket that are crucial for its inhibitory action . Understanding these interactions can guide future modifications to enhance inhibitor efficacy.
特性
IUPAC Name |
2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFLNSVHWCZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726695-51-8 | |
Record name | Syk inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Syk Inhibitor II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Syk Inhibitor II, and what are its downstream effects in chronic lymphocytic leukemia (CLL)?
A1: this compound targets spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. [, ] In CLL, SYK is often overexpressed and contributes to apoptosis resistance. [, ] this compound effectively reduces the phosphorylation of SYK downstream targets, including PLCγ2, STAT3, and ERK1/2, ultimately leading to apoptosis in CLL cells. [, ]
Q2: How does this compound compare to other SYK inhibitors in terms of its efficacy in CLL cells?
A2: Research indicates that this compound demonstrates potent cytotoxic effects on primary CLL cells, even surpassing the effects observed with other SYK inhibitors like piceatannol and R406. [] Notably, this compound exhibits limited impact on the viability of healthy B cells, suggesting a degree of selectivity for cancerous cells. []
Q3: Are there any prognostic factors that might predict a patient's response to this compound?
A3: Studies have shown that the cytotoxic effects of this compound are more pronounced in CLL cases with unmutated immunoglobulin heavy chain variable region (IGHV) genes and those expressing ZAP70. [] Furthermore, a correlation exists between SYK protein expression levels and the effectiveness of SYK inhibitors, suggesting that SYK protein levels could serve as a potential biomarker for predicting treatment response. []
Q4: Could combining this compound with existing CLL therapies improve treatment outcomes?
A4: Preclinical studies suggest that combining this compound with fludarabine, a standard chemotherapeutic agent for CLL, results in significantly enhanced cytotoxicity compared to fludarabine alone. [] This synergistic effect highlights the potential of combination therapies incorporating this compound for improving treatment outcomes in CLL.
Q5: Has this compound demonstrated activity in other cell types besides CLL cells?
A5: Research shows that this compound effectively inhibits IL-4-induced functions in human neutrophils by interfering with the association between SYK and IL-4Rα. [, ] This finding suggests a broader potential for this compound in targeting SYK activity in various cell types and disease contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。